![molecular formula C12H11N B1584917 2,3-Dihydro-1h-benzo[de]isoquinoline CAS No. 22817-26-1](/img/structure/B1584917.png)

2,3-Dihydro-1h-benzo[de]isoquinoline

Vue d'ensemble

Description

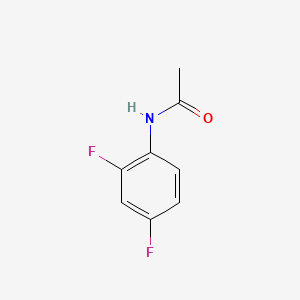

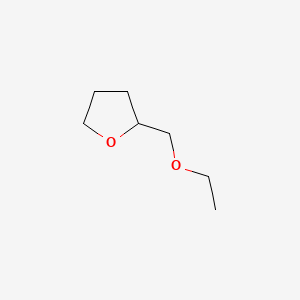

2,3-Dihydro-1H-benzo[de]isoquinoline is a heterocyclic compound . It has an empirical formula of C12H11N and a molecular weight of 169.22 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are references to the use of acryloyl benzamides as key substrates in the synthesis of isoquinoline-1,3-diones .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringC1NCc2cccc3cccc1c23 . The InChI key is NBWCGDRKSOXZNI-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

The compound is a solid . It has a green to brown appearance . The melting point is reported to be between 96.0-105.0°C .Applications De Recherche Scientifique

Composés hétérocycliques de base

“2,3-Dihydro-1h-benzo[de]isoquinoline” est utilisé comme un composé hétérocyclique de base en synthèse chimique . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie en raison de leurs structures et de leurs propriétés uniques.

Caractérisation biochimique

Ce composé a été identifié et caractérisé biochimiquement comme un inhibiteur sélectif de la polymérase NS5B . Cela suggère des applications potentielles dans le développement de médicaments antiviraux, en particulier contre le virus de l'hépatite C (VHC).

Activité antimicrobienne

Des dérivés de “this compound” ont été synthétisés et évalués pour leur activité antimicrobienne . Cela indique son utilisation potentielle dans le développement de nouveaux agents antimicrobiens.

Applications médicinales

Les dérivés de la naphtalène diimide, qui peuvent être synthétisés à partir de “this compound”, ont des applications médicinales . Ils peuvent être utilisés dans le développement de médicaments thérapeutiques.

Capteurs moléculaires

Les dérivés de la naphtalène diimide ont également des applications potentielles en tant que capteurs moléculaires . Ils peuvent être utilisés pour détecter ou mesurer des propriétés physiques ou des substances chimiques.

Optoélectronique organique

Ces dérivés peuvent également être utilisés en optoélectronique organique , qui implique l'utilisation de matériaux organiques pour convertir les signaux électriques en lumière ou vice versa.

Cellules photovoltaïques

Les dérivés de la naphtalène diimide peuvent être utilisés dans le développement de cellules photovoltaïques . Ces cellules convertissent la lumière en électricité et sont une technologie clé dans la production d'énergie solaire.

Écrans flexibles

Enfin, ces dérivés ont des applications potentielles dans les écrans flexibles . Cette technologie est utilisée dans divers appareils tels que les smartphones, les tablettes et les téléviseurs.

Safety and Hazards

The compound is classified as Aquatic Chronic 2, Eye Damage 1, and Skin Corrosion 1B . The hazard statements include H314 (causes severe skin burns and eye damage) and H411 (toxic to aquatic life with long-lasting effects) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P273 (avoid release to the environment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

Some studies suggest that derivatives of this compound may have distinct antitumor selectivity against different cancer cell lines .

Result of Action

Some studies suggest that it may have weak to moderate anti-HSV activity , and distinct antitumor selectivity against different cancer cell lines .

Propriétés

IUPAC Name |

2,3-dihydro-1H-benzo[de]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCGDRKSOXZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276862 | |

| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22817-26-1 | |

| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

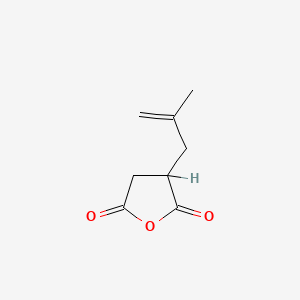

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-dihydro-1H-benzo[de]isoquinoline derivatives interesting for material science applications?

A: These compounds, particularly 1,8-naphthalimide derivatives, exhibit strong fluorescence, making them suitable for various applications. For instance, they have been incorporated into copolymers with methyl methacrylate, yielding materials with intense color and fluorescence resistant to solvent effects [].

Q2: How does the structure of this compound derivatives influence their fluorescence properties?

A: The presence of specific substituents significantly impacts their fluorescence behavior. For example, incorporating a tetramethylpiperidine (TMP) stabilizer fragment enhances their photostability, making them valuable as fluorescent whitening agents (FWAs) [].

Q3: Are there examples of this compound derivatives being used as sensors?

A: Yes, a novel 1,8-naphthalimide derivative, BUDIN, has been developed as a ratiometric fluorescent and colorimetric sensor for Cu2+ detection at nanomolar levels. The sensor exhibits a noticeable color change from yellow to blue upon binding with Cu2+, enabling both visual and fluorescence-based detection [].

Q4: How effective are these sensors in real-world applications?

A: BUDIN has demonstrated its effectiveness in detecting Cu2+ in food samples. Smartphone digital imaging studies further validated its practical application as an on-site detection tool for Cu2+, achieving a detection limit of 17.8 μM without requiring sophisticated equipment [].

Q5: Can this compound derivatives be used to detect other analytes besides metal ions?

A: Yes, a polymer-based sensor utilizing 2-allyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-sulfonyl azide (AISA) has been developed for the specific detection of hydrogen sulfide (H2S) []. This sensor exhibits a turn-on fluorescence response in the presence of H2S, enabling its visualization within living cells.

Q6: What makes this H2S sensor stand out?

A: The PSAISA sensor demonstrates high selectivity for H2S over other biologically relevant species, including HSO3−, SO42−, S2O32−, and cysteine. This selectivity is crucial for accurate H2S detection in complex biological environments [].

Q7: Have this compound derivatives been explored in the context of solar cell technology?

A: Yes, research has investigated the use of a this compound derivative, specifically 2-(2-ethylhexyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid (BQ), as a semiconducting surfactant in hybrid solar cells [].

Q8: What are the benefits of using BQ as a surfactant in solar cells?

A: Incorporating BQ as a surfactant in hybrid bulk heterojunction solar cells based on poly[2-methoxy-5-(3′,7′-dimethyloctyloxyl)-1,4-phenylene vinylene] and zinc oxide has been shown to enhance device performance [].

Q9: How does BQ improve the performance of these solar cells?

A: Devices incorporating BQ exhibit significantly lower activation energy compared to those without or with an insulating surfactant, leading to improved charge transport and increased short-circuit current. Impedance spectroscopy further confirms that BQ reduces injection resistance, contributing to the overall performance enhancement [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.